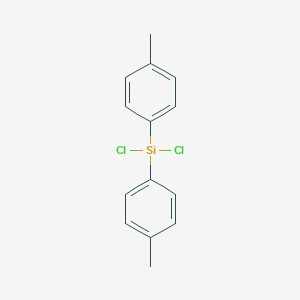

Dichloro-bis(4-methylphenyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The common method for preparing Dichloro-bis(4-methylphenyl)silane involves the chemical reaction of p-tolyldichlorosilane and dichlorosilane. The specific reaction conditions need to be adjusted according to the actual situation . Industrial production methods typically involve the use of Grignard reagents and organometallic reagents to achieve the desired product .

Analyse Des Réactions Chimiques

Dichloro-bis(4-methylphenyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.

Oxidation and Reduction: It can undergo oxidation to form silanols and reduction to form silanes

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. Major products formed from these reactions include silanols, silanes, and various organosilicon compounds .

Applications De Recherche Scientifique

Siliconization Reactions

Dichloro-bis(4-methylphenyl)silane is primarily utilized as a reagent in siliconization reactions. This involves introducing silicon atoms into organic molecules, which can enhance their properties or functionalities. The compound acts as a source of silicon, facilitating the formation of silicon-carbon bonds through various chemical reactions .

Synthesis of Organosilicon Compounds

The compound is instrumental in synthesizing other organosilicon compounds. Its chlorinated structure allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles, leading to the formation of diverse silicon-containing compounds .

Material Science Applications

In materials science, this compound can be used to modify surfaces and create silicone-based materials with specific properties. This includes applications in coatings, adhesives, and sealants, where enhanced durability and resistance to environmental factors are required .

Research in Electronics

The compound has potential applications in the electronics industry, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form thin films through siliconization processes can be leveraged to create layers that improve device performance .

Case Study 1: Siliconization in Organic Synthesis

In a study focused on organic synthesis, this compound was used to introduce silicon into aromatic compounds. The resulting products exhibited enhanced thermal stability and improved electronic properties compared to their non-siliconated counterparts. This study highlights the compound's effectiveness as a silicon source in synthetic chemistry.

Case Study 2: Surface Modification for Enhanced Adhesion

Another research project investigated the use of this compound for surface modification of polymers. By applying this silane compound to polymer surfaces, researchers observed significant improvements in adhesion properties for coatings and adhesives, demonstrating its utility in material enhancement applications.

Mécanisme D'action

The mechanism by which Dichloro-bis(4-methylphenyl)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable organosilicon compounds .

Comparaison Avec Des Composés Similaires

Dichloro-bis(4-methylphenyl)silane can be compared with other similar compounds such as:

Dichlorodiphenylsilane: Similar in structure but with phenyl groups instead of methylphenyl groups.

Dichlorodimethylsilane: Contains methyl groups instead of methylphenyl groups.

Dichloromethylphenylsilane: Contains one methyl group and one phenyl group .

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific industrial and research contexts.

Activité Biologique

Dichloro-bis(4-methylphenyl)silane (CAS Number: 18414-38-5) is an organosilicon compound with significant potential in various scientific and industrial applications. This article explores its biological activity, focusing on its mechanisms of action, research findings, and implications for medicinal chemistry.

This compound is characterized by the following properties:

- Molecular Formula : C14H14Cl2Si

- Molecular Weight : 281.253 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 334.9 °C

- Melting Point : <0 °C

Its structure consists of a silicon atom bonded to two 4-methylphenyl groups and two chlorine atoms, making it a versatile precursor in the synthesis of various organosilicon compounds .

The biological activity of this compound is primarily attributed to its ability to form stable silicon-carbon bonds through chemical reactions. The compound can undergo several types of reactions:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles, facilitating modifications in biomolecules.

- Hydrosilylation : This reaction allows the addition of silicon-hydrogen bonds to unsaturated organic compounds, which can enhance the properties of biomolecules.

- Oxidation and Reduction : It can be oxidized to form silanols or reduced to generate silanes, both of which have biological relevance .

Applications in Biological Research

This compound has been utilized in various biological applications:

- Modification of Biomolecules : It serves as a reagent for modifying proteins and nucleic acids, enabling researchers to study biomolecular interactions and functions.

- Therapeutic Development : The compound plays a role in developing silicon-based drugs and therapeutic agents, potentially enhancing drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Protein Modification :

- Anticancer Activity :

- Antimicrobial Properties :

Comparison with Similar Compounds

This compound can be compared with other organosilanes based on their biological activities:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Dichlorodiphenylsilane | Two phenyl groups | Moderate cytotoxicity |

| Dichlorodimethylsilane | Two methyl groups | Limited biological application |

| Dichloromethylphenylsilane | One methyl and one phenyl | Antimicrobial activity |

This comparison underscores the unique properties and applications of this compound in research and industry .

Propriétés

IUPAC Name |

dichloro-bis(4-methylphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAHXNQYHZPMCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374456 |

Source

|

| Record name | Dichloro-bis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-38-5 |

Source

|

| Record name | Dichloro-bis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.